9-(4-methylpyridin-2-yl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-METHYLPYRIDIN-2-YL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a chromeno[8,7-e][1,3]oxazin-2-one core, which is fused with a pyridine and a phenyl group. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 9-(4-METHYLPYRIDIN-2-YL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[8,7-e][1,3]oxazin-2-one Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the Phenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the core structure.
Attachment of the 4-Methylpyridin-2-yl Group: This step often involves a nucleophilic substitution reaction, where the pyridine derivative is introduced to the intermediate compound.
Industrial production methods may involve the optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
9-(4-METHYLPYRIDIN-2-YL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
9-(4-METHYLPYRIDIN-2-YL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(4-METHYLPYRIDIN-2-YL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzyme Activity: The compound can bind to the active site of an enzyme, preventing its normal function.
Modulation of Receptor Activity: The compound can interact with cell surface or intracellular receptors, altering their signaling pathways.
Disruption of Protein-Protein Interactions: The compound can interfere with the interactions between proteins, affecting cellular processes.
The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 9-(4-METHYLPYRIDIN-2-YL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other heterocyclic compounds with similar core structures. These can include:
Quinolinyl-Pyrazoles: These compounds have a quinoline core fused with a pyrazole ring and exhibit similar pharmacological properties.
Pyridine Derivatives: Compounds with a pyridine core, such as 5-bromo-2-methylpyridin-3-amine, which are used in various chemical reactions and biological studies.
Imidazole Containing Compounds: These compounds have an imidazole ring and are known for their therapeutic potential.
The uniqueness of 9-(4-METHYLPYRIDIN-2-YL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C23H18N2O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
9-(4-methylpyridin-2-yl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H18N2O3/c1-15-9-10-24-21(11-15)25-13-19-20(27-14-25)8-7-17-18(12-22(26)28-23(17)19)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3 |
InChI Key |
BBELDZMOEGPAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Origin of Product |
United States |
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